![molecular formula C10H12O3 B3229475 4-(Ethoxymethoxy)benzaldehyde CAS No. 128837-26-3](/img/structure/B3229475.png)
4-(Ethoxymethoxy)benzaldehyde
Overview
Description
4-(Ethoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Ethoxymethoxy)benzaldehyde is1S/C10H12O3/c1-2-12-8-13-10-5-3-9 (7-11)4-6-10/h3-7H,2,8H2,1H3
. This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
4-(Ethoxymethoxy)benzaldehyde is a liquid at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Ethoxymethoxy)benzaldehyde, focusing on six unique fields:
Electrochemical Applications
4-(Ethoxymethoxy)benzaldehyde is studied for its role in electrochemical applications. It is used in the development of electrochemical sensors and catalysts. Its ability to undergo redox reactions makes it valuable in designing efficient and selective electrochemical systems for various analytical and industrial processes .
Spectroscopic Studies
The compound is utilized in spectroscopic studies to understand its vibrational dynamics and molecular interactions. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to investigate its structural properties. These studies provide insights into its behavior in different environments, aiding in the design of new compounds with tailored properties .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(Ethoxymethoxy)benzaldehyde are the cellular antioxidation systems of fungi . These systems, which include enzymes such as superoxide dismutases and glutathione reductase, play a crucial role in maintaining the redox balance within the cell .
Mode of Action
4-(Ethoxymethoxy)benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and/or antioxidation systems . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s interaction with this pathway results in the disruption of cellular antioxidation, leading to an imbalance in the cell’s redox state . This imbalance can inhibit fungal growth and enhance the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, 4-(Ethoxymethoxy)benzaldehyde creates an environment that is unfavorable for fungal growth . This can enhance the efficacy of conventional antifungal agents, potentially reducing costs, abating resistance, and alleviating negative side effects associated with current antifungal treatments .
properties
IUPAC Name |
4-(ethoxymethoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEOCOHKXRVQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307512 | |
Record name | 4-(Ethoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethoxy)benzaldehyde | |
CAS RN |
128837-26-3 | |
Record name | 4-(Ethoxymethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128837-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Ethoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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